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5-Aminospiro[2.5]octan-6-one

Cat. No.: B13212291
M. Wt: 139.19 g/mol
InChI Key: RSQLAFSLHOACKT-UHFFFAOYSA-N
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Description

Significance of Spiro[2.5]octane Scaffold Architectures in Chemical Synthesis

The spiro[2.5]octane scaffold, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring through a single carbon atom, is a prime example of a spirocyclic system that offers distinct advantages in chemical synthesis. smolecule.com The inherent three-dimensionality of this scaffold allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can interact effectively with biological targets like enzymes and receptors. smolecule.com This rigid, well-defined conformation can lead to improved binding affinity and selectivity, key attributes for developing new therapeutic agents.

The introduction of a spirocyclic scaffold, such as the spiro[2.5]octane system, can significantly enhance the molecular complexity and novelty of a compound, which is advantageous for patentability in drug discovery. Furthermore, these scaffolds can influence the physicochemical properties of a molecule, including its solubility and metabolic stability. Research has shown that the synthesis of spiro[2.5]octane derivatives can be achieved through various methods, including dearomatization strategies and cyclization reactions, making them accessible for further chemical exploration. smolecule.comrsc.org

Research Context of Aminoketone Functional Group Chemistry

Aminoketones are bifunctional compounds that serve as versatile intermediates in a wide array of organic transformations. rsc.org The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for a diverse range of chemical reactions, including intramolecular cyclizations to form heterocyclic systems. β-aminoketones, in particular, are key structural motifs found in numerous natural products and pharmaceutically active compounds. rsc.org

The synthesis of aminoketones has been an active area of research, with various methods developed for their preparation. These compounds are valuable precursors for the synthesis of more complex molecules such as amino alcohols and diamines. The unique reactivity of the aminoketone functionality makes it a crucial component in the toolbox of synthetic organic chemists.

Overview of 5-Aminospiro[2.5]octan-6-one within Modern Organic Chemistry Research Landscape

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure combines the notable features of both the spiro[2.5]octane scaffold and the aminoketone functional group. This combination suggests that this compound would be a molecule of significant interest in contemporary organic chemistry research.

The rigid spiro[2.5]octane core would provide a well-defined three-dimensional framework, while the aminoketone functionality would offer reactive sites for further chemical modifications. This makes this compound a potentially valuable building block for the synthesis of novel spirocyclic compounds with potential biological activities. The exploration of its synthesis and reactivity could lead to the discovery of new chemical entities with applications in medicinal chemistry and other areas of chemical science. For instance, derivatives such as ethyl 2-{6-aminospiro[2.5]octan-5-yl}acetate and 2-{6-Aminospiro[2.5]octan-6-yl}acetic acid have been noted in chemical databases, indicating the accessibility and potential for derivatization of the aminosprio[2.5]octane core. chemsrc.comchemsrc.com

Interactive Data Table: Related Spiro[2.5]octane Derivatives

Compound NameCAS NumberMolecular FormulaKey Features
Spiro[2.5]octan-6-amine99799-73-2C₈H₁₅NA primary amine on the spiro[2.5]octane scaffold. smolecule.com
Spiro[2.5]octane-6-carboxamideNot AvailableC₉H₁₅NOAn amide derivative of the spiro[2.5]octane system. smolecule.com
Ethyl 6-oxospiro[2.5]octane-5-carboxylateNot AvailableNot AvailableA ketone with an adjacent ester group on the spiro scaffold. google.com
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid1824022-98-1Not AvailableA protected amine and a carboxylic acid on the spiro scaffold. ambeed.com
2-(6-Azaspiro[2.5]octan-6-yl)aniline2155431-25-5C₁₃H₁₈N₂A derivative where one carbon of the cyclohexane ring is replaced by nitrogen, and an aniline (B41778) group is attached. americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B13212291 5-Aminospiro[2.5]octan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

7-aminospiro[2.5]octan-6-one

InChI

InChI=1S/C8H13NO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5,9H2

InChI Key

RSQLAFSLHOACKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(C1=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Aminospiro 2.5 Octan 6 One

Retrosynthetic Analysis of the 5-Aminospiro[2.5]octan-6-one Core

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.in

The defining feature of the target molecule is the spiro[2.5]octane system, where a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring share a single carbon atom. scripps.edu Strategic disconnections for this spirocyclic core focus on simplifying this intricate junction.

Two primary disconnection strategies emerge:

Cyclopropane Disconnection: The most intuitive approach is to disconnect the cyclopropane ring. This leads back to a cyclohexanone (B45756) derivative with an exocyclic double bond (a methylenecyclohexanone) or a related precursor. The cyclopropane ring can then be formed in the forward synthesis via a cyclopropanation reaction. This is a powerful and widely used method for constructing such three-membered rings. unl.ptnih.govrsc.org

Spiro-Annulation Disconnection: A more complex disconnection involves breaking two bonds, which corresponds to an annulation or cycloaddition reaction in the forward sense. rsc.orgrsc.org For instance, disconnecting the C-C bonds of the cyclohexane ring adjacent to the spiro-center could lead to precursors that form the six-membered ring onto a pre-existing cyclopropane-containing starting material. This strategy might involve reactions like Michael additions followed by intramolecular cyclization.

These approaches suggest that readily available cyclohexanone derivatives are key starting points for a practical synthesis.

The α-aminoketone is a crucial functional group in the target molecule. Its introduction can be planned in two main ways via Functional Group Interconversion (FGI). lkouniv.ac.in

Late-Stage Functionalization: This strategy involves first constructing the core spiro[2.5]octan-6-one skeleton and then introducing the amino group at the C-5 position. A logical disconnection is the C-N bond, which points to an α-functionalized ketone precursor, such as a 5-bromo-spiro[2.5]octan-6-one. In the forward synthesis, this intermediate could react with an amine source via nucleophilic substitution to install the amino group.

Precursor with Embedded Functionality: An alternative approach is to carry the nitrogen functionality through the synthesis from an earlier stage. For example, the synthesis could start from a cyclohexanone derivative that already contains a nitrogen-based functional group (like a nitro or azide (B81097) group) at the appropriate position. This group can then be converted to the desired amine at a later step.

The late-stage functionalization is often more convergent and flexible, allowing for the synthesis of various analogs from a common intermediate.

Classical and Contemporary Synthetic Routes to Spiro[2.5]octanones

Building on the retrosynthetic analysis, several synthetic methodologies can be employed to construct the this compound scaffold.

Cyclopropanation is a cornerstone for the formation of spiro[2.5]octane systems. researchgate.net These reactions typically involve the addition of a carbene or carbene equivalent to an alkene. The Corey-Chaykovsky reaction is a particularly effective method, involving the reaction of an α,β-unsaturated ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. mdpi.com This reaction is known for its high efficiency and stereoselectivity in forming cyclopropyl (B3062369) ketones.

Another prominent method is the Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid that adds to an alkene. Transition metal-catalyzed cyclopropanations using diazo compounds also offer a powerful, albeit sometimes hazardous, alternative for creating the three-membered ring. unl.ptrsc.org

Table 1: Comparison of Selected Cyclopropanation Methods

Method Reagents Substrate Precursor Key Features
Corey-Chaykovsky Dimethylsulfoxonium methylide α,β-Unsaturated Ketone High yields, good for electron-deficient alkenes. mdpi.com
Simmons-Smith CH₂I₂ / Zn-Cu couple Alkene Works well on unfunctionalized alkenes; can be directed by hydroxyl groups.

| Catalytic Diazo | Ethyl diazoacetate, Rh or Cu catalyst | Alkene | Highly versatile; potential for enantioselective control. researchgate.net |

Annulation reactions, which build a new ring onto an existing structure, provide an elegant route to spirocycles. rsc.orgrsc.org Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. For instance, a palladium-catalyzed cascade involving a Narasaka–Heck cyclization followed by C–H activation and annulation has been developed to assemble spirocyclic systems. nih.gov While this specific example yields pyrrolines, the underlying principle of using a cascade to build complexity could be adapted.

These strategies often involve the reaction of a bifunctional starting material that undergoes an intramolecular cyclization or a reaction with another component to build the spirocyclic framework. researchgate.net Such methods are at the forefront of modern synthetic chemistry, offering rapid access to complex molecular architectures. nih.gov

Assuming the successful synthesis of a spiro[2.5]octan-6-one precursor, the final key step is the introduction of the C-5 amino group. A common and effective method for the α-amination of ketones involves a two-step sequence:

α-Halogenation: The ketone is first halogenated at the α-position (C-5) using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. This creates an electrophilic center at the desired position.

Nucleophilic Substitution: The resulting α-haloketone is then treated with an amine source. Ammonia (B1221849) could be used directly, or a protected amine equivalent like sodium azide followed by reduction can provide a milder route to the final primary amine.

Alternatively, more modern methods involving electrophilic amination reagents could potentially be employed for a more direct conversion. The choice of method would depend on the stability of the spirocyclic system to the reaction conditions. A general synthetic route to spiro[2.5]octane-5,7-dione has been developed, which could serve as a potential precursor for derivatization into the target molecule. researchgate.net

Table 2: Potential Derivatization Strategies for a Spiro[2.5]octan-6-one Precursor

Step Reagents & Conditions Intermediate Product Purpose
1. α-Halogenation N-Bromosuccinimide (NBS), CCl₄, initiator 5-Bromo-spiro[2.5]octan-6-one Activates the C-5 position for nucleophilic attack.
2. Azide Displacement Sodium Azide (NaN₃), DMF 5-Azido-spiro[2.5]octan-6-one Introduces the nitrogen functionality.

| 3. Reduction | H₂, Pd/C or LiAlH₄ | this compound | Reduces the azide to the target primary amine. |

Introduction of the Amino Functionality at the C-5 Position

The introduction of an amino group at the C-5 position of a spiro[2.5]octan-6-one framework is a key transformation for the synthesis of the target molecule. This can be hypothetically achieved through several established synthetic organic chemistry methods.

Reductive Amination Strategies of Ketone Precursors

Reductive amination is a versatile and widely used method for forming amines from ketones or aldehydes. organic-chemistry.org This process typically involves two steps: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. organic-chemistry.org

For the synthesis of this compound, a plausible precursor would be spiro[2.5]octane-5,6-dione. The reaction would proceed by the selective reaction of the C-5 ketone with an ammonia source (like ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ.

Key Reagents and Conditions:

Reducing Agents: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough to not reduce the ketone starting material but are effective at reducing the intermediate imine. organic-chemistry.org

Nitrogen Source: Ammonia, ammonium salts (e.g., ammonium acetate), or primary amines could serve as the nitrogen source.

Solvent: Protic solvents such as methanol (B129727) or ethanol (B145695) are commonly used.

The theoretical reductive amination is summarized in the table below.

PrecursorAmine SourceReducing AgentPotential Product
Spiro[2.5]octane-5,6-dioneNH₃ / NH₄OAcNaBH₃CNThis compound
Spiro[2.5]octane-5,6-dioneR-NH₂ (e.g., BnNH₂)NaBH(OAc)₃5-(Alkylamino)spiro[2.5]octan-6-one

Note: This table represents a hypothetical application of the reductive amination strategy, as specific literature for this reaction on the spiro[2.5]octane-5,6-dione substrate is not available.

Nucleophilic Substitution Reactions with Amines

Another fundamental approach to forming a C-N bond is through a nucleophilic substitution reaction. This would involve a precursor where the C-5 position is functionalized with a good leaving group, such as a halogen (e.g., bromine or chlorine). An amine nucleophile would then displace the leaving group to form the desired product.

The precursor, 5-halospiro[2.5]octan-6-one, would first need to be synthesized, likely via α-halogenation of the parent spiro[2.5]octan-6-one. The subsequent substitution reaction with an amine source, such as ammonia or a protected amine equivalent like sodium azide followed by reduction, would yield the target compound.

Multi-component Reactions Incorporating Amine Functionalities

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. researchgate.net MCRs are advantageous for their atom economy and ability to rapidly build molecular complexity. nih.gov

While no MCRs specifically yielding this compound are reported, one could envision a strategy combining a suitable cyclopropanated precursor, a carbonyl compound, and an amine source. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for incorporating amino acid-like fragments into complex structures. nih.gov The development of a novel MCR could provide a direct route to the amin-spirocyclic scaffold.

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry at the C-5 position is crucial for accessing enantiomerically pure forms of this compound. This can be achieved using chiral auxiliaries or asymmetric catalysis.

Asymmetric Catalysis for Spirocyclic Construction

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov Organocatalysis and transition-metal catalysis are the two major branches of this field.

For the synthesis of this compound, an asymmetric catalyst could be employed at several potential stages:

Asymmetric Spirocyclopropanation: A chiral catalyst could mediate the formation of the spiro[2.5]octane core from an appropriate cyclohexenone precursor, establishing the stereochemistry of the spiro-center.

Catalytic Asymmetric Amination: A chiral catalyst could control the enantioselective addition of an amine to a precursor like spiro[2.5]oct-4-en-6-one. Chiral phosphoric acids or transition metal complexes with chiral ligands are often effective for such transformations.

Catalytic Asymmetric Reductive Amination: A chiral catalyst, such as a SPINOL-derived borophosphate, could be used to achieve an enantioselective reductive amination of the spiro[2.5]octane-5,6-dione precursor. researchgate.net

The development of such a catalytic system would be a significant goal, offering a more efficient and atom-economical route to the enantiopure target molecule compared to stoichiometric chiral auxiliary methods. nih.gov

Diastereoselective Control in Aminoketone Formation

Achieving a high degree of diastereoselectivity in the formation of the this compound core is a key objective in its synthesis. The relative orientation of the amino group at the C5 position and the spirocyclic junction can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions.

One common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, chiral bicyclic lactams can be employed as auxiliaries in asymmetric SNAr reactions to construct quaternary stereogenic centers with high diastereomeric excess (de). researchgate.net While not directly applied to this compound, this methodology demonstrates the potential of auxiliary-controlled approaches for the enantioselective synthesis of spirooxoindoles, which are structurally related. researchgate.net

Organocatalysis has also emerged as a powerful tool for the diastereo- and enantioselective synthesis of spirocyclic compounds. researchgate.net For example, the reaction of 4-arylidenepyrazol-5-ones with diethyl 2-bromomalonate catalyzed by (DHQ)2AQN can afford spirocyclopropylpyrazolones with diastereoselectivities ranging from 60:40 to >95:5. researchgate.net This highlights the potential of chiral organocatalysts to control the stereochemistry during the formation of spirocyclic systems.

The following table summarizes selected examples of diastereoselective synthetic methods for related spirocyclic compounds, illustrating the levels of control that can be achieved.

Reaction TypeCatalyst/AuxiliarySubstratesProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Asymmetric SNArChiral Bicyclic LactamAcylated bicyclic lactam and fluoro aromaticsSpirooxoindole PrecursorUp to 99:1Not Reported
Organocatalytic Michael/Alkylation Cascade(DHQ)2AQN4-Arylidenepyrazol-5-ones and diethyl 2-bromomalonateSpirocyclopropylpyrazolone60:40 to >95:526–93%
Organocatalytic Dynamic Kinetic Resolution CascadeCinchona alkaloid-derived carbamateNot specifiedPolysubstituted pyrrolidinesExcellent (single isomer)High

Resolution Techniques for Stereoisomer Separation

When diastereoselective synthesis does not provide a single stereoisomer, or for the separation of enantiomers, various resolution techniques can be employed. These methods are critical for obtaining optically pure this compound.

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity, making them valuable tools for kinetic resolution. For instance, the enzymatic resolution of a chiral auxiliary, cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, was achieved through the hydrolysis of its corresponding esters using subtilisin Carlsberg protease and bovine cholesterol esterase. nih.gov These enzymes displayed high enantioselectivity, favoring opposite enantiomers. nih.gov A gram-scale resolution of the acrylate (B77674) ester with subtilisin Carlsberg yielded the (1S,5S,6S)-alcohol and the (1R,5R,6R)-acrylate ester, both with 99% enantiomeric excess (ee). nih.gov This demonstrates the potential of enzymatic methods for the large-scale separation of enantiomers of spirocyclic compounds.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. nih.govyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a variety of chiral compounds, including amines. nih.govyakhak.org For example, a Chiralpak® IB® column, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the enantioselective HPLC analysis of chiral imidazolines under reversed-phase conditions. nih.gov

The following table provides examples of chiral HPLC conditions used for the separation of enantiomers of related compounds.

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Chiral ImidazolinesChiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile/Methanol/40 mM NH4OAc (pH 7.5)UV (254 nm) nih.gov
Chiral Amines (NBD derivatives)Amylose and Cellulose phenylcarbamates derived CSPs10-30% 2-propanol/hexane (V/V)UV (310 nm) and Fluorescence (Ex: 470 nm, Em: 530 nm) yakhak.org
Carbinoxamine EnantiomersNot specifiedNot specifiedHPLC-MS/MS rsc.org
Natural ProstaglandinsChiracel OJ-RHAcetonitrile:Methanol:Water (pH = 4) in different proportionsNot specified mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and improve sustainability.

Solvent-Free and Aqueous Media Reactions

Catalyst-Free and Organocatalytic Methods

The use of metal-free catalysts or organocatalysts aligns with green chemistry principles by avoiding potentially toxic and expensive heavy metals. An efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed that proceeds smoothly in high yields under mild, metal-free conditions. rsc.org Organocatalysis, as mentioned in section 2.4.3, also offers a green alternative for the asymmetric synthesis of spiro compounds.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating. This technology has been successfully applied to the synthesis of various spiro heterocyclic compounds. nih.gov Microwave-assisted organic synthesis (MAOS) is recognized as a powerful tool for assembling complex molecular architectures. nih.gov For example, a rapid and cost-effective synthesis of (2R,5S)-theaspirane, a spirocyclic compound, was developed using microwave-assisted conditions. mdpi.com The use of microwave heating significantly reduced reaction times in several steps of the synthesis. mdpi.com

The following table compares reaction times for conventional versus microwave-assisted synthesis for a related reaction.

ReactionConventional Method TimeMicrowave-Assisted Method TimeReference
Synthesis of 2-quinolinone-fused γ-lactones4 hours10 seconds nih.gov
Reduction of dihydro-β-iononeHoursSignificantly shortened mdpi.com

Process Chemistry Considerations and Scalability Studies

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.

Continuous flow chemistry offers significant advantages for the scale-up of chemical processes, including improved safety, better heat and mass transfer, and the potential for automation. An automated, continuous flow synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines has been developed, streamlining the production of these complex amines. nih.gov

Key considerations for the process development and scale-up of this compound synthesis include:

Route Selection: Identifying a synthetic route that utilizes readily available, low-cost starting materials and avoids hazardous reagents.

Process Safety: Thoroughly evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurities.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification to meet the required quality standards.

Waste Minimization: Implementing strategies to reduce waste generation and recycle solvents and catalysts where feasible.

Optimization of Reaction Conditions for Industrial Viability

The transition from laboratory-scale synthesis to industrial production is contingent upon the rigorous optimization of all reaction parameters to maximize yield, minimize costs, and ensure process safety and reproducibility. For the synthesis of spiro-γ-lactams, a class of compounds to which this compound belongs, several key factors are typically scrutinized. These include the choice of starting materials, solvents, catalysts, reaction temperature, and pressure.

While specific industrial synthesis routes for this compound are not extensively detailed in publicly available literature, insights can be drawn from methodologies applied to structurally similar spirocyclic compounds. For instance, the synthesis of spiro[2.5]octane-5,7-dione, a related precursor, has been optimized for larger quantities, moving away from complex and costly methods. google.comgoogle.com Such optimizations often involve the use of more cost-effective reagents and solvents, as well as streamlining the number of synthetic steps.

Multi-component reactions, such as the Ugi reaction, have been employed for the synthesis of other spiro-γ-lactam compounds. google.com These one-pot reactions are highly attractive from an industrial perspective as they can significantly reduce production time and waste by combining several synthetic transformations into a single step. The optimization of such a process for this compound would involve a systematic variation of the starting materials, such as the appropriate keto-acid, amine, isocyanide, and aldehyde or ketone, to identify the combination that provides the highest yield and purity.

Furthermore, the choice of solvent and catalyst plays a pivotal role. While laboratory syntheses might employ exotic and expensive options, industrial processes favor common, recyclable, and environmentally benign solvents. Similarly, catalyst selection shifts towards heterogeneous catalysts that can be easily recovered and reused, or even catalyst-free conditions where possible, to simplify downstream processing. google.com The reaction temperature is another critical parameter that is finely tuned to balance reaction kinetics with energy consumption and byproduct formation.

Continuous flow chemistry presents a modern approach to optimize reaction conditions and enhance scalability. nih.gov This technology allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for highly exothermic or hazardous reactions. The application of continuous flow to the synthesis of related spiro-β-lactams has demonstrated significantly higher production rates compared to traditional batch methods, a strategy that could be extrapolated to the production of this compound. nih.gov

Table 1: Key Parameters for Optimization in Spiro-Lactam Synthesis

ParameterLaboratory-Scale FocusIndustrial-Scale FocusRationale for Industrial Optimization
Reagents High purity, often specializedCost-effective, readily availableTo minimize raw material costs and ensure a stable supply chain.
Solvents Wide variety, including chlorinated solvents"Green" solvents, recyclable, low toxicityTo reduce environmental impact, improve worker safety, and lower disposal costs.
Catalysts Homogeneous catalysts, precious metalsHeterogeneous catalysts, enzymes, catalyst-freeTo simplify catalyst removal, enable catalyst recycling, and reduce costs.
Temperature Wide range, often extreme temperaturesModerate temperatures, optimized for energy efficiencyTo minimize energy consumption and reduce the risk of side reactions.
Pressure Often atmospheric pressureOptimized for reaction kinetics and safetyTo enhance reaction rates and control volatile reactants or products.
Reaction Time Can be lengthyMinimized to increase throughputTo maximize the productivity of the manufacturing plant.
Process Type Batch processingContinuous flow or optimized batchTo improve consistency, safety, and throughput.

Non-Chromatographic Purification Strategies

While chromatographic techniques are invaluable for purification in a laboratory setting, they are often impractical and economically prohibitive for large-scale industrial production due to high solvent consumption, the cost of stationary phases, and the generation of significant waste streams. Therefore, the development of non-chromatographic purification strategies is a cornerstone of a viable industrial process for this compound. The primary methods in this regard are crystallization, precipitation, and salt formation.

Crystallization is a powerful and widely used technique for the purification of solid compounds on an industrial scale. researchinventy.comkit.edu The process relies on the principle that the desired compound will have a different solubility profile from its impurities in a given solvent system. A successful crystallization process for this compound would involve the selection of an appropriate solvent or solvent mixture in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. By dissolving the crude product at a higher temperature and then allowing it to cool slowly, crystals of the pure compound can be formed, leaving the impurities in the mother liquor. The efficiency of this process can be influenced by factors such as the cooling rate, agitation, and the presence of seed crystals. For amino-functionalized compounds like this compound, the pH of the solution can also be a critical parameter to control solubility and induce crystallization.

Salt Formation is a particularly effective purification strategy for compounds containing basic or acidic functional groups. Given the presence of a primary amine group, this compound can be readily converted into a salt by treatment with a suitable acid. This salt will likely have significantly different solubility properties compared to the free base and any non-basic impurities. By carefully selecting the acid and the solvent, it is often possible to induce the selective precipitation of the salt in a highly pure form. The pure free base can then be regenerated by neutralization with a suitable base. This method is advantageous as it can be highly selective and often results in a crystalline, easily filterable solid.

Precipitation is another non-chromatographic method that can be employed. This technique involves altering the solvent composition to decrease the solubility of the desired product, thereby causing it to precipitate out of the solution. For example, if this compound is soluble in a particular solvent, the addition of an "anti-solvent" in which it is insoluble can trigger its precipitation, while impurities may remain dissolved. The key to a successful precipitation process is to control the rate of addition of the anti-solvent and the mixing to ensure the formation of a solid that is easily filtered and washed.

Table 2: Comparison of Non-Chromatographic Purification Strategies

StrategyPrincipleAdvantages for Industrial ScaleKey Optimization Parameters
Crystallization Differential solubility of the compound and impurities in a solvent as a function of temperature.High purity achievable, scalable, can control particle size and morphology.Solvent selection, cooling profile, seeding, pH control.
Salt Formation Conversion of the basic amine to a salt with different solubility properties.Highly selective for basic compounds, often yields crystalline solids, effective for removing non-basic impurities.Choice of acid, solvent system, pH control for precipitation and regeneration.
Precipitation Inducing insolubility of the target compound by adding an anti-solvent.Rapid, simple, can be used for amorphous or crystalline solids.Solvent/anti-solvent system, rate of addition, temperature, agitation.

Reactivity and Reaction Mechanisms of 5 Aminospiro 2.5 Octan 6 One

Reactivity Profile of the Aminoketone Functionality

The α-aminoketone moiety is the primary site for many chemical transformations. The nucleophilic nitrogen atom and the electrophilic carbonyl carbon are positioned to react with a wide range of reagents.

The primary amino group (-NH₂) at the C-5 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in reactions with various electrophiles, such as acylation and alkylation.

N-Acylation: The amino group can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction typically proceeds under neutral or basic conditions to form the corresponding N-acyl derivative. For instance, the acylation of α-amino ketone hydrochloride salts has been shown to occur efficiently using anhydrides with dimethylformamide catalysis, avoiding the need for a strong base. thieme-connect.com This method provides a straightforward route to N-acyl α-amino ketones. acs.orgnih.govorganic-chemistry.orgresearchgate.net

N-Alkylation: The amino group can also undergo alkylation with alkyl halides. However, polyalkylation is a common issue with primary amines, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edu To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the amine or employing protecting groups. cdnsciencepub.com The alkylation of enamines derived from cyclohexanones is a well-established method for introducing alkyl groups at the α-position. journals.co.zayoutube.com

Imine Formation: In the presence of an acid catalyst, the primary amine can react with external aldehydes or ketones in a reversible condensation reaction to form imines (Schiff bases). wikipedia.orglibretexts.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, which then dehydrates. libretexts.org

Table 1: Representative Nucleophilic Reactions of the Amino Group Data inferred from general reactivity of α-amino ketones.

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetic AnhydrideN-acetyl-5-aminospiro[2.5]octan-6-one
N-BenzoylationBenzoyl ChlorideN-benzoyl-5-aminospiro[2.5]octan-6-one
N-AlkylationMethyl Iodide5-(Methylamino)spiro[2.5]octan-6-one
Imine FormationBenzaldehyde5-(Benzylideneamino)spiro[2.5]octan-6-one

The carbonyl carbon (C-6) of the cyclohexanone (B45756) ring is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide variety of nucleophiles. atamanchemicals.com

Nucleophilic Addition: The ketone can undergo nucleophilic addition with strong nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) or reducing agents (e.g., sodium borohydride, lithium aluminum hydride). pearson.com Reduction would yield the corresponding amino alcohol, 5-aminospiro[2.5]octan-6-ol. The stereochemical outcome of nucleophilic addition to cyclohexanones is influenced by a balance of steric hindrance and stereoelectronic effects, leading to either axial or equatorial attack. acs.orgic.ac.ukresearchgate.net

Acetal (B89532) Formation: In the presence of an acid catalyst, the ketone reacts reversibly with alcohols to form hemiacetals and subsequently acetals. libretexts.org For example, reaction with two equivalents of methanol (B129727) would produce the dimethyl acetal of 5-aminospiro[2.5]octan-6-one.

Condensation Reactions: The α-protons (at C-5 and C-7) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like the aldol (B89426) condensation. However, the presence of the amino group at C-5 complicates this reactivity, and intramolecular reactions may be favored.

Table 2: Representative Reactions at the Electrophilic Carbonyl Carbon Data inferred from general reactivity of cyclohexanones.

Reaction TypeReagent ExampleProduct Type
ReductionSodium Borohydride (NaBH₄)5-Aminospiro[2.5]octan-6-ol
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)6-Methyl-5-aminospiro[2.5]octan-6-ol
Acetal FormationEthylene Glycol, H⁺5-Amino-1,4-dioxaspiro[4.5]decane-6-spiro-1'-cyclopropane
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)5-Amino-6-methylenespiro[2.5]octane

Ring Strain Effects on Spiro[2.5]octane Reactivity

The spiro[2.5]octane system contains a highly strained cyclopropane (B1198618) ring fused to a cyclohexanone ring. This inherent ring strain is a major driver of its reactivity, particularly promoting reactions that lead to the opening of the three-membered ring.

The cyclopropane ring in this compound is activated towards ring-opening by the adjacent electron-withdrawing ketone group, classifying it as a donor-acceptor (D-A) cyclopropane. rsc.orgresearchgate.net Such systems readily undergo ring-opening upon treatment with acids, bases, or nucleophiles. scispace.comrsc.orgthieme-connect.com

Acid-Catalyzed Opening: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, which enhances the electrophilicity of the cyclopropane ring. rsc.orgnih.gov This facilitates nucleophilic attack, leading to ring cleavage. The regioselectivity depends on the substitution pattern; attack can occur at either C-1 or C-2 of the cyclopropane. For cyclopropyl (B3062369) ketones, a homo-conjugate addition mechanism is often proposed, where the nucleophile attacks the distal carbon of the cyclopropane. nih.gov

Nucleophilic Opening: A wide range of nucleophiles, including amines, alcohols, and carbanions, can open the cyclopropane ring. thieme-connect.comacs.org These reactions typically proceed via an SN2-like mechanism, resulting in a 1,3-difunctionalized product. For example, reaction with an external amine could lead to the formation of a γ-aminoketone derivative after cleavage. thieme-connect.com

Table 3: Potential Cyclopropane Ring-Opening Pathways Pathways inferred from the reactivity of donor-acceptor cyclopropanes.

Catalyst/ReagentNucleophile (Nu⁻)Proposed MechanismIntermediate/Product Type
Lewis Acid (e.g., Yb(OTf)₃)AreneSN2-like Ring Opening1,3-disubstituted cyclohexane (B81311)
Brønsted Acid (e.g., TfOH)AlcoholHomo-conjugate AdditionLinear γ-alkoxy ketone
Base (e.g., NaH)Malonate EsterSN2 Ring OpeningAdduct from 1,3-addition

The cyclohexanone ring can undergo transformations that alter its size or structure, often triggered by reactions involving the adjacent functional groups.

Ring Expansion: α-Aminoketones are known precursors for ring expansion reactions like the Tiffeneau–Demjanov rearrangement. This would first require converting the amino group into a diazonio group (via diazotization with nitrous acid), which then acts as a leaving group. The subsequent rearrangement would expand the six-membered ring to a seven-membered ring, a cycloheptanone.

Favorskii-type Rearrangement: Should the α-position (C-7) be halogenated, treatment with a strong base could initiate a Favorskii-type rearrangement. This would involve the formation of a bicyclic cyclopropanone (B1606653) intermediate, followed by nucleophilic opening of this new ring, ultimately leading to a cyclopentanecarboxylic acid derivative.

Rearrangements via Enolates: Formation of the ketone's enolate under basic conditions could initiate rearrangements, especially if coupled with the strain release of the spiro-cyclopropane ring.

Mechanistic Investigations of Intramolecular Cyclizations

The proximate arrangement of a nucleophilic amino group and two electrophilic centers (the carbonyl carbon and the strained cyclopropane ring) makes this compound a prime candidate for intramolecular cyclization reactions. researchgate.net Such reactions are often spontaneous or require mild catalysis and are fundamental in synthesizing complex heterocyclic scaffolds. fiveable.measkfilo.com

The most probable intramolecular reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon. askfilo.com This 5-exo-trig cyclization is kinetically favored and would lead to the formation of a five-membered ring fused to the spiro[2.5]octane framework.

The proposed mechanism is as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom attacks the carbonyl carbon (C-6).

Hemiaminal Formation: This addition forms a tetrahedral intermediate, a bicyclic hemiaminal (or carbinolamine). This intermediate contains a hydroxyl group and an amino group attached to the same carbon.

Dehydration (optional): Under acidic conditions or upon heating, the hemiaminal can eliminate a molecule of water. If the proton on the nitrogen is lost along with the hydroxyl group, a bicyclic enamine is formed. Alternatively, dehydration can lead to the formation of a fused dihydropyridine-type structure.

An alternative, though likely less favored, pathway would be the intramolecular nucleophilic attack of the amino group on one of the cyclopropane carbons (C-1 or C-2). This would constitute a 6-exo-tet or 7-endo-tet ring closure, respectively. While strained, such a pathway would relieve the cyclopropane's ring strain and lead to the formation of a medium-sized heterocyclic ring fused to the cyclohexane ring. The favorability of this pathway would depend on reaction conditions and the potential for catalysis to activate the cyclopropane ring. rsc.orgcolab.ws

Nitrogen-Centered Cyclization Pathways

The primary amine at the 5-position can act as a nucleophile, leading to intramolecular cyclization reactions. These pathways are often initiated by the nucleophilic attack of the amine onto an electrophilic center within the molecule or a reaction intermediate.

One potential pathway involves the intramolecular ring-opening of the cyclopropane ring. In related systems, donor-acceptor cyclopropanes react with amines, leading to the formation of γ-amino ketones through nucleophilic ring-opening. thieme-connect.com For this compound, an intramolecular variant of this reaction could potentially lead to the formation of new heterocyclic systems. The reaction would likely proceed via nucleophilic attack of the amine onto one of the cyclopropyl carbons, facilitated by activation of the ketone.

Furthermore, cyclization can occur following the transformation of the ketone. For instance, if the ketone is converted into a better leaving group or an electrophilic center, the amine can readily participate in a cyclization cascade. Research on related bifunctional amino ketones has shown that they are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrrolines and their derivatives. researchgate.net

Carbonyl-Centered Cyclization Pathways

The ketone's carbonyl group is a key reactive site for cyclization reactions, acting as an electrophile. Intramolecular reactions involving the carbonyl carbon can lead to the formation of spirocyclic or fused-ring systems.

In the presence of a suitable reagent, the carbonyl group can be activated for intramolecular cyclization. For example, in the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a cascade transformation involving a Mannich-type reaction showcases the cyclization potential of related systems. researchgate.net While not a direct analogue, this illustrates how the ketone functionality can be a linchpin in the formation of complex heterocyclic scaffolds.

Additionally, condensation reactions involving the enolate of the ketone can lead to cyclized products. Although typically an intermolecular process, intramolecular variants could be envisioned with appropriate tethering or under specific catalytic conditions.

Intermolecular Reactions and Derivative Formation

The amine and ketone functionalities of this compound are amenable to a variety of intermolecular reactions, allowing for the synthesis of a wide range of derivatives.

The primary amine is nucleophilic and can be readily acylated or alkylated.

Acylation: The amine can react with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents), to form the corresponding amides. smolecule.com Recent advances in photoredox and nickel catalysis have enabled the direct acylation of α-amino C(sp³)–H bonds with carboxylic acids, a methodology that could potentially be adapted for N-protected derivatives of this compound. nih.govacs.org The synthesis of spiro-dihydroquinazolinones and their subsequent acylation also provides a relevant precedent for the reactivity of spirocyclic amines. rsc.org

Alkylation: The amine can undergo alkylation with alkyl halides or other electrophilic alkylating agents. Phase-transfer catalysis has been employed for the asymmetric alkylation of related glycinate (B8599266) Schiff bases, suggesting a potential strategy for the stereoselective alkylation of this compound derivatives. organic-chemistry.org The allylic alkylation of ketone enolates is a well-established method, and similar strategies could be applied to the amine functionality with appropriate reagents. uni-saarland.de

Reaction TypeReagent ClassProduct Type
AcylationAcid chlorides, AnhydridesAmide
AlkylationAlkyl halidesSecondary or Tertiary Amine

The ketone functionality can be modified through reduction or oxidation reactions.

Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents, such as sodium borohydride. lew.ro This transformation introduces a new stereocenter, and the diastereoselectivity of the reduction can be influenced by the steric environment of the spirocyclic system. The resulting amino alcohol is a valuable synthon for further transformations.

Oxidation: While the ketone itself is at a high oxidation state, oxidation of the adjacent α-carbon can be achieved under specific conditions, often proceeding through an enol or enolate intermediate. Baeyer-Villiger oxidation could also be a potential transformation, leading to the formation of a lactone.

Reaction TypeReagentProduct Type
ReductionSodium BorohydrideSecondary Alcohol
OxidationPeroxy acids (e.g., m-CPBA)Lactone (Baeyer-Villiger)

The ketone can participate in condensation reactions with various nucleophiles.

Aldol-type Condensation: The ketone can undergo self-condensation or crossed-condensation reactions with other carbonyl compounds in the presence of an acid or base catalyst. researchgate.net These reactions proceed through the formation of an enolate, which then acts as a nucleophile.

Condensation with Amines: The ketone can react with primary amines or their derivatives (e.g., hydroxylamine, hydrazine) to form imines, oximes, or hydrazones, respectively. These reactions are typically reversible and are often catalyzed by acid.

Knoevenagel Condensation: The ketone can react with active methylene (B1212753) compounds in the presence of a weak base to form a new carbon-carbon double bond.

Synthesis of Spiro-heterocycles: Condensation reactions are a key strategy for the synthesis of spirocyclic compounds. For example, the reaction of cyclic ketones with tosylhydrazide can lead to the in-situ formation of N-tosylhydrazones, which can then undergo further cycloaddition reactions to yield spirocyclic pyrazoles. acs.org Similarly, condensation with various reagents can lead to spiro-fused β-lactams or other heterocyclic systems. ugent.be

Radical-Mediated Transformations

The presence of the cyclopropane ring makes this compound a candidate for radical-mediated transformations. Cyclopropyl ketones are known to undergo ring-opening reactions under radical conditions. capes.gov.br

Reductive Ring-Opening: Single-electron transfer (SET) to the ketone, for instance from samarium(II) iodide (SmI₂), can generate a ketyl radical anion. nih.govacs.org This intermediate can then undergo cleavage of the cyclopropane ring to form a more stable radical, which can be trapped by various electrophiles or participate in subsequent cyclization reactions. capes.gov.br This strategy has been used in formal [3+2] cycloadditions to construct cyclopentane (B165970) ring systems. nih.govnih.gov

Photochemical Reactions: Reductive photoinduced electron transfer (PET) reactions of bicyclic α-cyclopropyl-substituted ketones with tertiary amines have been shown to cause regioselective cleavage of a cyclopropyl bond, forming an exocyclic radical with an endocyclic enolate. acs.org This intermediate can then undergo various radical cyclizations.

Oxidative Ring-Opening: The photoredox-catalyzed oxo-amination of aryl cyclopropanes proceeds via a cyclopropyl aryl radical cation, which undergoes nucleophilic attack and subsequent oxidation to form β-amino ketones. nih.gov While this compound lacks the aryl group for this specific transformation, related oxidative ring-opening pathways could be envisioned.

Radical InitiatorKey IntermediatePotential Outcome
SmI₂Ketyl radical anionRing-opening, [3+2] cycloaddition
Photoredox Catalyst/LightCyclopropyl radical cation/anionRing-opening, cyclization, functionalization

Single Electron Transfer Processes

Single electron transfer (SET) is a fundamental process in which one electron is transferred from a donor to an acceptor molecule. libretexts.org This can lead to the formation of radical ions, which can then undergo a variety of subsequent reactions. In the context of this compound, both the amino group and the carbonyl group can potentially participate in SET processes.

The nitrogen atom of the primary amine can act as an electron donor in the presence of a suitable one-electron oxidant. This would lead to the formation of an aminium radical cation. Such species are known to undergo a range of transformations, including deprotonation, C-C bond fragmentation, and cyclization reactions.

Conversely, the carbonyl group can accept an electron from a one-electron reducing agent, such as a low-valent transition metal or through electrochemical reduction, to form a ketyl radical anion. Ketyl radicals are highly reactive intermediates that can dimerize or participate in intramolecular reactions. Given the strained cyclopropane ring adjacent to the carbonyl group, a SET reduction could potentially trigger a ring-opening reaction of the cyclopropane, leading to a more complex radical intermediate.

Research on related systems has demonstrated the feasibility of such SET processes. For instance, the reduction of ketones can initiate cyclization cascades, and the oxidation of amines is a well-established method for generating nitrogen-centered radicals. escholarship.orgresearchgate.net While specific studies on this compound are not prevalent, the fundamental principles of SET suggest a rich potential for this compound in such transformations.

Table 1: Potential Single Electron Transfer Reactions of this compound

Reaction TypeReagent/ConditionIntermediatePotential Product Type
OxidationOne-electron oxidant (e.g., Fe(III) salts)Aminium radical cationIminium ion, rearranged products
ReductionOne-electron reductant (e.g., SmI2, electrolysis)Ketyl radical anionPinacol-type dimers, ring-opened products

Radical Cyclization Cascades

Radical cyclization cascades are powerful synthetic methods that allow for the rapid construction of complex polycyclic molecules from relatively simple precursors. escholarship.org These reactions proceed through a series of intramolecular radical additions to unsaturated bonds. For this compound, the generation of a radical at a suitable position could initiate a cascade involving the spirocyclic system.

A hypothetical radical cyclization cascade could be initiated by the formation of a radical at the carbon atom alpha to the amino group. This could be achieved, for example, through a hydrogen atom abstraction from the corresponding N-protected derivative. The resulting carbon-centered radical could then potentially add to the cyclopropane ring. However, the high bond strength of cyclopropane C-C bonds makes this a challenging step.

A more plausible scenario would involve a precursor where an unsaturated moiety is tethered to the amino group. For instance, an N-allyl or N-propargyl derivative of this compound could be a suitable substrate for a radical cyclization. Upon generation of a radical elsewhere in the molecule, or by addition of an external radical to the unsaturated tether, a cyclization cascade could ensue. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific stereoelectronics of the radical intermediate. researchgate.net

While direct examples of radical cyclization cascades involving this compound are not documented in the literature, the principles of radical chemistry suggest that with appropriate derivatization, this spirocyclic compound could serve as a valuable building block in the synthesis of more complex nitrogen-containing heterocyclic systems. nih.govbeilstein-journals.org

Table 2: Hypothetical Radical Cyclization Precursors and Products

Precursor DerivativeRadical InitiatorKey IntermediatePotential Product
N-allyl-5-aminospiro[2.5]octan-6-oneBu3SnH, AIBN5-exo-trig cyclized radicalFused bicyclic lactam
N-propargyl-5-aminospiro[2.5]octan-6-onePhotoredox catalyst5-exo-dig cyclized radicalFused bicyclic enamine

Structural and Stereochemical Investigations of 5 Aminospiro 2.5 Octan 6 One and Its Derivatives

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic composition and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. libretexts.orgchemguide.co.uk It provides granular insights into the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For spirocyclic systems such as 5-Aminospiro[2.5]octan-6-one, two-dimensional (2D) NMR techniques are particularly powerful. iitb.ac.innih.govmdpi.com Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton and carbon signals, even in complex spin systems often found in such rigid structures. tandfonline.com These techniques reveal through-bond and through-space correlations between nuclei, helping to piece together the complete molecular puzzle. tandfonline.com For instance, the stereochemistry of new chiral spiro[2.5]octanones has been successfully established using ¹H NMR spectroscopy. researchgate.net

The prediction of ¹³C NMR chemical shifts through computational methods has also become a valuable tool. caspre.canih.gov By employing quantum chemical calculations, such as the GIAO (Gauge-Including Atomic Orbital) method, it is possible to calculate theoretical chemical shifts. conicet.gov.ar Comparing these predicted values with experimental data provides a high degree of confidence in the structural assignment. conicet.gov.arst-andrews.ac.uk The accuracy of these predictions is highly dependent on the computational method and basis set used. conicet.gov.ar

Table 1: Representative NMR Data for Spirocyclic Compounds

Compound Type ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Key 2D NMR Correlations
Spiro-piperidylrifamycins Complex multiplets Spiro Carbon signal HSQC, HMBC to assign stereocenter
Spiro[3.3]heptane derivatives 2.08-3.39 19.3-208.0 (includes C=O) COSY, HSQC, HMBC for regio- and stereoisomer differentiation. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can validate the molecular formula of a compound like this compound with very high accuracy.

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under the influence of an electric field. scielo.org.conih.gov This technique can separate isomers and conformers that may be indistinguishable by mass spectrometry alone. nih.gov For complex structures like spiro compounds, IMS can provide valuable information on their three-dimensional architecture. nih.govmasatech.euresearchgate.net The core principle of IMS is the separation of ions in an inert gas based on their mobility, which is influenced by the analyte's specific mobility (K). nih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. elsevier.comtriprinceton.orgmt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. triprinceton.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by the molecule. edinst.com

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups. The amine (N-H) stretching vibrations would be expected in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the ketone would exhibit a strong absorption band around 1680-1750 cm⁻¹. The spirocyclic alkane structure would show C-H stretching and bending vibrations. While IR spectroscopy is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, providing a more complete vibrational picture of the molecule. mt.comnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. nih.govmdpi.com This technique is invaluable for establishing the absolute configuration of chiral centers, which is crucial for understanding the biological activity of many molecules. nih.govplos.org

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. scirp.orgmdpi.comrsc.orgnih.gov For this compound, the amine and carbonyl groups are capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing. researchgate.net Understanding these interactions is important for predicting physical properties of the solid material, such as solubility and melting point.

Table 2: Crystallographic Data for a Representative Spirocyclic Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.12 Å, b = 12.34 Å, c = 15.67 Å
Hydrogen Bonds N-H···O, C-H···O
Key Intermolecular Contacts van der Waals forces

Note: This is example data and not specific to this compound.

Conformational Analysis and Dynamics

Ring Conformations of the Spiro[2.5]octane System

The spiro[2.5]octane skeleton consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring via a common carbon atom. The cyclohexane ring in unsubstituted or simply substituted spiro[2.5]octanes, much like cyclohexane itself, predominantly adopts a chair conformation to minimize angle and torsional strain. maricopa.edu However, the presence of the spiro-fused cyclopropane ring introduces distinct conformational effects.

One significant influence of the spiro-cyclopropyl group is the potential alteration of the typical equatorial preference of substituents on the cyclohexane ring, a phenomenon sometimes referred to as the "cyclopropyl effect". nih.gov Research on related spiro[2.5]octane systems has shown that bulky substituents on the carbon atom adjacent to the spiro center may favor an axial orientation to alleviate steric interactions. nih.gov This is contrary to the general rule in monosubstituted cyclohexanes where larger groups prefer the less sterically hindered equatorial position.

Low-temperature NMR studies on spiro[2.5]octan-6-ol have been instrumental in quantifying the dynamics of the cyclohexane ring within this system. These studies have determined the free energy difference for the axial-equatorial equilibrium and the activation energy for the ring inversion process. doi.org For spiro[2.5]octan-6-ol, an Arrhenius activation energy of 14.4 ± 1.3 kcal/mol has been reported for the ring inversion, which is a measure of the energy barrier for the chair-to-chair interconversion. doi.org

Detailed stereochemical investigations of chiral spiro[2.5]octanones have been carried out using 1H NMR spectroscopy and molecular modeling. researchgate.net These studies help in establishing the preferred conformations and the relative arrangement of substituents on the cyclohexane ring. The analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations are powerful tools in this regard, allowing for the determination of dihedral angles and through-space proximities between atoms. mdpi.com

ParameterValue for a Related Spiro[2.5]octane Derivative (spiro[2.5]octan-6-ol)Reference
Ring Inversion Activation Energy (Ea)14.4 ± 1.3 kcal/mol doi.org
Axial-Equatorial Free Energy Difference (-ΔG°) at -75°C0.79 kcal/mol doi.org

This table presents data for spiro[2.5]octan-6-ol as an illustrative example of the conformational dynamics within the spiro[2.5]octane system.

Conformational Flexibility of the Aminoketone Moiety

The orientation of the amino group is influenced by a balance of several factors, including:

Steric Interactions: The size of the amino group will dictate its steric interactions with other parts of the molecule, particularly the 1,3-diaxial interactions if it were to occupy an axial position.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group and the carbonyl oxygen could stabilize certain conformations. This would depend on the relative orientation and distance between these two groups.

Electronic Effects: The electronic nature of the cyclopropyl (B3062369) ring and the carbonyl group can influence the conformational equilibrium.

In related α-aminoketone systems, the conformation is often a result of a compromise between these competing effects. The incorporation of amino acid surrogates into rigid cyclic structures is a known strategy to obtain well-defined conformations.

InteractionInfluence on Conformation
1,3-Diaxial InteractionsDestabilizes axial conformation of the amino group.
Intramolecular H-Bonding (NH₂···O=C)May stabilize conformations where these groups are in proximity.
"Cyclopropyl Effect"May favor an axial orientation for the C5-amino group. nih.gov

Chiroptical Properties (e.g., Circular Dichroism)

The presence of stereogenic centers in this compound, including the spiro carbon and the C5 carbon bearing the amino group, makes it a chiral molecule. The study of its chiroptical properties, particularly electronic circular dichroism (ECD), is essential for determining its absolute configuration and understanding the relationship between its stereochemistry and its interaction with polarized light. mdpi.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For α-amino ketones, the n→π* electronic transition of the carbonyl chromophore is often a key feature in the ECD spectrum. nih.gov The sign and intensity of the Cotton effect associated with this transition can provide information about the conformation and absolute configuration of the molecule.

In studies of other chiral α-amino ketones, ECD spectroscopy, often in conjunction with theoretical calculations, has been successfully used to assign the absolute configuration. mdpi.comnih.gov For instance, the chirality rules for nonplanar benzoyl chromophores have been applied to determine the absolute configuration of related α-methyl-β-amino-ketones. nih.gov It is expected that the ECD spectrum of this compound would be dominated by the electronic transitions of the ketone chromophore, perturbed by the chiral environment created by the spirocyclic system and the adjacent amino group.

Spectroscopic TechniqueApplication in Stereochemical AnalysisReference
Electronic Circular Dichroism (ECD)Determination of absolute configuration; conformational analysis. mdpi.com
1H NMR (Coupling Constants)Determination of dihedral angles and relative configuration. researchgate.net
Nuclear Overhauser Effect (NOE) SpectroscopyDetermination of through-space proximity of protons. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Aminospiro[2.5]octan-6-one at the atomic level. These methods provide a theoretical framework to predict its behavior in chemical reactions and its spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine various electronic properties. These properties are crucial for understanding the molecule's reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group are expected to be regions of high electron density, influencing their roles as nucleophilic and electrophilic centers, respectively.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution and are invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the carbonyl oxygen and the lone pair of the nitrogen, indicating their susceptibility to electrophilic attack, while regions of positive potential would be susceptible to nucleophilic attack.

Illustrative DFT-Calculated Electronic Properties for a Spirocyclic Lactam System

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: The data in this table is representative and intended to illustrate the typical output of DFT calculations for a molecule similar in structure to this compound, as specific published data for this compound is not available.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations of energetic and spectroscopic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide precise predictions of molecular energies and vibrational frequencies.

These calculations can predict the infrared (IR) spectrum of this compound. The characteristic vibrational frequencies for the N-H stretching of the amino group, the C=O stretching of the lactam, and the C-N stretching can be calculated and compared with experimental data to confirm the molecular structure. The predicted frequencies are often scaled to account for anharmonicity and basis set limitations.

Exemplary Ab Initio Predicted Vibrational Frequencies for an Aminocyclohexanone Derivative

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch (asymmetric) 3450
N-H Stretch (symmetric) 3350
C=O Stretch 1680

Note: This table contains illustrative data based on ab initio calculations for molecules with similar functional groups to this compound, as specific data for the target compound is not publicly available.

Transition State Modeling and Reaction Pathway Elucidation

Understanding the mechanisms of reactions involving this compound, such as its synthesis or further functionalization, can be achieved through transition state modeling. DFT and ab initio methods are used to locate the transition state structures and calculate the activation energies for proposed reaction pathways.

For instance, in the synthesis of spirocyclic compounds, computational modeling can elucidate the energetics of the key cyclization step. By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand the factors that control the stereoselectivity of the reaction. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Representative Transition State Energy Data for a Spirocyclization Reaction

Species Relative Free Energy (kcal/mol)
Reactants 0.0
Transition State +25.3

Note: The data presented is a representative example for a generic spirocyclization reaction and is for illustrative purposes, as specific computational studies on the reaction pathways of this compound are not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Sampling and Free Energy Landscapes

Due to the presence of the cyclohexane (B81311) ring and the spirocyclic nature of the molecule, this compound can exist in multiple conformations. MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers. By running simulations for a sufficient length of time, a representative ensemble of conformations can be generated.

From these simulations, a free energy landscape can be constructed, which maps the potential energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles). The minima on this landscape correspond to the most stable conformations, and the barriers between them represent the energy required for conformational changes. This analysis can reveal the preferred three-dimensional structure of the molecule in solution. For a spiro[2.5]octane system, the cyclohexane ring is expected to adopt chair and boat-like conformations, and the relative energies of these can be determined.

Solvent Effects on Structure and Reactivity

The solvent environment can have a significant impact on the structure, stability, and reactivity of a molecule. MD simulations explicitly including solvent molecules (e.g., water) can model these effects. The interactions between the solute and solvent, such as hydrogen bonding between the amino and carbonyl groups of this compound and water molecules, can be analyzed in detail.

These simulations can reveal how the solvent influences the conformational preferences of the molecule and can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule. Understanding solvent effects is crucial for predicting the behavior of this compound in a realistic chemical environment.

In Silico Prediction of Spectroscopic Parameters

In the absence of extensive experimental data, computational methods serve as powerful tools for predicting the spectroscopic properties of novel chemical entities such as this compound. These in silico techniques allow for the theoretical determination of various spectroscopic parameters, providing valuable insights into the molecule's structural and electronic characteristics.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. The prediction of NMR chemical shifts through computational means can aid in the confirmation of synthesized compounds and the interpretation of experimental spectra. The process for predicting NMR chemical shifts for a molecule like this compound would typically involve a multi-step protocol. nih.gov

The initial step is a thorough conformational analysis to identify the low-energy conformers of the molecule. nih.gov This is crucial as the observed chemical shifts are a Boltzmann-weighted average of the shifts for all contributing conformers. Following the conformational search, the geometry of each significant conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT). Finally, the NMR shielding tensors are calculated for each optimized conformer, which are then converted to chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.gov

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be the expected output of such a computational study.

Hypothetical Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 28.5
C2 0.85 (d, 2H), 0.95 (d, 2H) 15.2
C3 - 15.2
C4 1.80 (m, 2H) 35.1
C5 3.50 (dd, 1H) 55.8
C6 - 209.5
C7 2.10 (m, 2H) 38.2
C8 1.95 (m, 2H) 25.4

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method used to predict the infrared (IR) spectrum of a molecule. This analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, this would begin with the optimization of its molecular geometry to a stable energy minimum.

Following optimization, a frequency calculation is performed at the same level of theory. The output provides a list of vibrational frequencies and their corresponding intensities. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The predicted spectrum can then be compared with an experimental IR spectrum to aid in the identification and characterization of the compound.

A hypothetical table of predicted vibrational frequencies for this compound is presented below, illustrating the expected data from such a calculation.

Hypothetical Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3450, 3350 Medium N-H stretch (asymmetric and symmetric)
2950, 2870 Strong C-H stretch (aliphatic)
1710 Strong C=O stretch (ketone)
1590 Medium N-H bend (scissoring)
1450 Medium CH₂ bend (scissoring)
1220 Weak C-N stretch

Computational Design of Novel Derivatives and Analogues

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. For this compound, computational tools can be employed to design novel derivatives and analogues with potentially enhanced biological activity or improved physicochemical properties. mdpi.com

Scaffold Modification and Substitution Pattern Exploration

The spiro[2.5]octan-6-one core of the parent molecule provides a unique three-dimensional framework that can be systematically modified. Computational approaches allow for the in silico exploration of various modifications to this scaffold. This can include altering the size of the cyclopropane (B1198618) or cyclohexane rings, or introducing heteroatoms into the rings to create novel heterocyclic systems.

Furthermore, the exploration of different substitution patterns is a key aspect of analogue design. For this compound, this would involve computationally generating a library of derivatives with various substituents at the amino group and on the cyclohexane ring. For instance, the primary amine could be functionalized to secondary or tertiary amines, amides, sulfonamides, or other functional groups. The effect of these modifications on the molecule's electronic properties, conformation, and potential interactions with a biological target can then be evaluated computationally.

Prediction of Synthetic Accessibility

A critical aspect of de novo molecule design is ensuring that the designed compounds can be synthesized in a laboratory. nih.gov The quantitative estimation of molecular synthetic accessibility (SA) has become a crucial factor for prioritizing computationally designed structures. nih.gov Various computational models have been developed to predict the synthetic accessibility of a molecule based on its structure. nih.gov

These models often assign a synthetic accessibility score to a molecule, which can be based on a variety of factors such as molecular complexity, the presence of rare or strained structural motifs, and a comparison to known reaction databases. nih.govpsecommunity.org For the novel derivatives of this compound designed in the previous step, a synthetic accessibility score would be calculated for each analogue. This allows for the ranking of the designed molecules, prioritizing those that are predicted to be more readily synthesizable. This computational filtering step is essential for efficiently allocating resources towards the synthesis of the most promising candidates. psecommunity.org

Applications of 5 Aminospiro 2.5 Octan 6 One in Advanced Organic Synthesis Research

5-Aminospiro[2.5]octan-6-one as a Versatile Synthetic Building Block

The unique structural framework of this compound, which combines a spirocyclic system with amino and keto functionalities, positions it as a potentially valuable building block in organic synthesis. The inherent strain of the cyclopropane (B1198618) ring and the presence of reactive sites in the cyclohexanone (B45756) moiety offer a range of possibilities for synthetic transformations.

Precursor for Complex Heterocyclic Systems

While direct literature on the use of this compound as a precursor for complex heterocyclic systems is limited, its structure suggests several potential applications. The amino and ketone groups are functionalities ripe for cyclization reactions to form a variety of heterocyclic scaffolds. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused or spiro-heterocyclic systems containing nitrogen. The synthesis of spiro heterocyclic compounds is a significant area of research in medicinal chemistry due to the diverse biological activities these structures can exhibit. emanresearch.orgbeilstein-journals.org General methodologies for constructing spiro heterocycles often involve intramolecular cyclizations or cycloadditions, strategies that could potentially be applied to derivatives of this compound.

Intermediate in Total Synthesis of Natural Products (excluding biological activity)

The total synthesis of natural products often requires the creative use of unique building blocks to construct complex molecular architectures. nih.gov Spirocyclic moieties are found in a number of natural products, and the development of synthetic routes to these structures is an ongoing challenge. While there are no specific examples in the current literature detailing the use of this compound as an intermediate in the total synthesis of a natural product, its compact and functionalized structure makes it an intriguing candidate for such endeavors. The combination of a cyclopropane ring and a functionalized six-membered ring could serve as a key fragment for the assembly of more complex targets.

Scaffold for the Development of Novel Chiral Ligands and Catalysts

Chiral ligands and catalysts are essential tools in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. The development of new chiral scaffolds is crucial for expanding the scope of asymmetric transformations. nih.gov Rigid bicyclic and spirocyclic structures are often sought after for the design of chiral ligands because their conformational rigidity can lead to higher enantioselectivity in catalytic reactions. Although the direct application of this compound in this context has not been reported, its chiral nature (if resolved into its enantiomers) and the presence of a modifiable amino group make it a potential scaffold for the synthesis of novel chiral ligands. For example, the amino group could be functionalized to introduce coordinating moieties for metal catalysts.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and the exploration of chemical space. nih.gov DOS libraries often start from a common scaffold that can be elaborated through a series of branching reaction pathways.

Creation of Structurally Diverse Compound Libraries

The spirocyclic core of this compound presents an attractive starting point for DOS. The distinct reactivity of the cyclopropane ring, the ketone, and the amine allows for selective modifications at different points of the molecule. For example, the ketone could undergo various condensation and addition reactions, while the amine could be acylated, alkylated, or used in the formation of heterocyclic rings. The cyclopropane ring could potentially undergo ring-opening reactions under specific conditions to introduce further diversity. A general strategy for the diversity-oriented synthesis of azaspirocycles has been reported, highlighting the utility of spirocyclic scaffolds in generating compound libraries. nih.gov

Exploration of Chemical Space

By systematically applying a variety of synthetic transformations to the this compound scaffold, it would be possible to generate a library of compounds that occupy a unique region of chemical space. The three-dimensional nature of the spirocyclic system would contribute to the generation of molecules with greater structural complexity compared to more planar scaffolds. This exploration of novel chemical space is a key objective of DOS, as it increases the probability of discovering compounds with novel biological activities.

Advanced Materials Science Applications (Hypothetical)

The rigid spirocyclic core of this compound, combined with its reactive amino and ketone functionalities, suggests its potential utility in the burgeoning field of materials science. These applications, while not yet extensively documented, can be extrapolated from the known reactivity of similar structural motifs.

The bifunctional nature of this compound makes it an intriguing candidate for incorporation into various polymer backbones. The primary amine can readily participate in polymerization reactions, such as polyamidation or polyimidation, with appropriate comonomers.

Polyamides: Condensation polymerization of this compound with dicarboxylic acids or their derivatives would lead to polyamides with spirocyclic units pendant to the polymer chain. The rigidity of the spiro[2.5]octane moiety could impart enhanced thermal stability and mechanical strength to the resulting polymer. The presence of the ketone group offers a site for post-polymerization modification, allowing for the tuning of material properties.

Polyimides: Reaction with dianhydrides would yield polyimides, a class of high-performance polymers known for their exceptional thermal and chemical resistance. The introduction of the spirocyclic unit could disrupt chain packing, potentially leading to materials with increased solubility and processability without compromising their desirable thermal properties.

The incorporation of such a constrained cyclic structure is hypothesized to influence the macroscopic properties of the resulting polymers, as detailed in the table below.

Polymer TypePotential MonomersAnticipated Property Modifications
PolyamideAdipoyl chloride, Terephthaloyl chlorideIncreased glass transition temperature (Tg), enhanced modulus
PolyimidePyromellitic dianhydride (PMDA)Improved solubility in organic solvents, modified dielectric constant

Beyond polymerization, the unique chemical functionalities of this compound position it as a valuable precursor for the synthesis of more complex functional organic materials.

Chiral Ligands: The inherent chirality of certain derivatives of this compound could be exploited in the synthesis of novel chiral ligands for asymmetric catalysis. The rigid spirocyclic framework can create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

Molecular Scaffolds for Supramolecular Chemistry: The defined three-dimensional structure of the spiro[2.5]octane system can serve as a scaffold for the construction of host molecules in supramolecular chemistry. The amino and ketone groups provide convenient handles for the attachment of recognition motifs, enabling the design of receptors for specific guest molecules.

The strategic functionalization of the this compound core could lead to a diverse range of materials with tailored properties.

Functional MaterialSynthetic StrategyPotential Application
Chiral LigandAsymmetric synthesis followed by functional group manipulationAsymmetric hydrogenation, enantioselective C-C bond formation
Supramolecular HostAttachment of crown ethers or cyclodextrinsIon sensing, molecular recognition

Research Gaps and Future Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

A significant gap in the current chemical literature is the absence of established, optimized synthetic routes to 5-Aminospiro[2.5]octan-6-one. Future research must prioritize the development of synthetic methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry. synthiaonline.comrsc.org The goal is to create pathways that minimize waste, avoid hazardous reagents, and reduce energy consumption. ubc.ca

Key research objectives in this area include:

Atom Economy: Designing synthetic sequences where the maximum number of atoms from the starting materials are incorporated into the final product.

Catalyst Development: Exploring the use of earth-abundant metal catalysts (e.g., manganese, iron) or organocatalysts to replace traditional heavy metal reagents. stfc.ac.uk This approach reduces both cost and environmental toxicity.

Biocatalysis: Investigating the use of enzymes to perform key transformations with high selectivity and under mild, aqueous conditions, a cornerstone of green chemistry. synthiaonline.com

Process Optimization: Moving beyond batch synthesis to explore continuous flow chemistry, which can offer improved safety, efficiency, and scalability for industrial production.

A comparative table of potential synthetic approaches is conceptualized below, highlighting the parameters that need to be optimized.

Synthetic Strategy Potential Starting Materials Key Transformation Sustainability Goals
Multicomponent ReactionCyclohexanone (B45756) derivative, aminocyclopropane source, etc.One-pot annulationHigh atom economy, reduced purification steps.
Catalytic AnnulationPre-functionalized cyclohexane (B81311) & cyclopropane (B1198618) precursorsMetal- or Organo-catalyzed ring formationAvoidance of stoichiometric toxic reagents. stfc.ac.uk
Biosynthetic ApproachEngineered microorganismsEnzymatic amination and cyclizationUse of renewable feedstocks, mild conditions.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural arrangement of this compound—featuring a strained cyclopropane ring adjacent to a ketone and an amine—suggests a rich and complex reactivity profile that remains completely unexplored. Future work should focus on systematically investigating how these functional groups interact and influence the molecule's behavior in various chemical transformations.

Areas for future investigation include:

Ring-Opening Reactions: Probing the stability of the cyclopropane ring under acidic, basic, and reductive conditions to access novel acyclic or ring-expanded structures.

Functional Group Interplay: Studying the intramolecular reactivity between the amine and ketone, such as the potential for forming bicyclic imines or enamines, which could serve as intermediates for further derivatization.

Cycloaddition Reactions: Using the ketone or a derived enolate/enamine as a partner in cycloaddition reactions to build more complex polycyclic systems.

Directed Reactions: Utilizing the amine or ketone as a directing group to control the regioselectivity of reactions on the cyclohexanone ring, such as C-H functionalization.

Advanced Stereochemical Control and Diastereodivergent Synthesis

The structure of this compound contains at least one stereocenter at the C5 position, with the potential for additional chirality at the spirocyclic carbon, depending on the substitution. As the biological properties of chiral molecules are often dependent on their specific configuration, the development of methods to control this stereochemistry is paramount. nih.gov

A crucial research direction is the development of diastereodivergent synthesis . This powerful strategy allows for the selective synthesis of any possible stereoisomer of a molecule from the same set of starting materials, simply by modifying the catalyst or reaction conditions. nih.govrsc.org For this compound, this would involve creating catalytic systems that can predictably generate each of its potential diastereomers with high purity. semanticscholar.org

Table of Potential Stereoisomers and Synthetic Goals (Assuming a second stereocenter at the spiro-carbon for illustration)

Stereoisomer Relative Configuration Required Synthetic Approach Potential Catalyst System
Isomer 1 (R,R) Enantio- and Diastereoselective Chiral Phosphoric Acid A + Condition Set 1
Isomer 2 (S,S) Enantio- and Diastereoselective Chiral Phosphoric Acid A (opposite enantiomer) + Condition Set 1
Isomer 3 (R,S) Enantio- and Diastereoselective Chiral Ligand B + Metal Catalyst + Condition Set 2

Achieving this level of stereochemical control is a significant synthetic challenge and represents a major frontier in the study of this compound class.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Future research should leverage AI for:

Retrosynthesis Prediction: Employing AI platforms to propose multiple, ranked synthetic pathways to the target molecule. osu.eduengineering.org.cn These tools analyze vast databases of known reactions to identify the most plausible disconnections and precursor molecules. zontal.io

Reaction Condition Optimization: Using ML models to predict optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts, thereby reducing the need for extensive empirical screening.

Novel Reactivity Discovery: Training AI models on reactivity data to predict unexpected but feasible transformations, potentially uncovering new chemical reactions for this scaffold.

Application in the Construction of Architecturally Complex Chemical Entities

The true value of a novel building block is realized in its ability to serve as a foundation for constructing larger, more complex molecules with valuable functions. rsc.org The rigid, three-dimensional nature of the this compound core makes it an ideal starting point for diversity-oriented synthesis (DOS), a strategy used to rapidly generate libraries of structurally diverse compounds for biological screening. nih.govmdpi.com

Future research should focus on using this compound as a versatile scaffold for:

Natural Product Analogs: Incorporating the aminospirooctanone core into analogs of known natural products to create compounds with potentially improved stability or novel biological activity. rsc.org

Medicinal Chemistry Scaffolds: Derivatizing the amine and ketone functionalities to attach various pharmacophores, exploring the accessible chemical space around the rigid core to find new drug leads.

Fragment-Based Drug Discovery: Using the core spirocycle as a fragment for screening against biological targets. The amino group provides a convenient vector for fragment evolution once a hit is identified.

The development of this compound as a reliable building block is essential for its integration into synthetic programs aimed at discovering next-generation therapeutics and materials. pharmacy180.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.